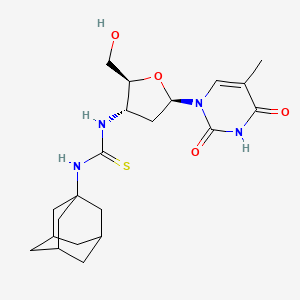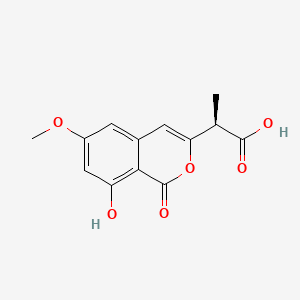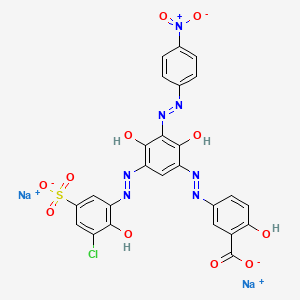
Disodium 5-((5-((3-chloro-2-hydroxy-5-sulphonatophenyl)azo)-2,4-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is an organic compound known for its complex structure and vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate typically involves diazotization and coupling reactions. The process begins with the diazotization of 3-chloro-2-hydroxy-5-sulfonatophenylamine, followed by coupling with 2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate under alkaline conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo groups in the molecule can undergo trans-cis isomerization upon exposure to light, leading to changes in the molecular structure and properties. This photochemical behavior is exploited in various applications, such as photodynamic therapy and photochromic materials.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium [3-[(5-chloro-2-hydroxyphenyl)azo]-4-hydroxy-6-[(1-oxoallyl)amino]naphthalene-2-sulphonato (3-)] [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato (2-)]chromate (2-)
- Disodium 5-[[4-[[3-[[3-[(2,4-diaminophenyl)azo]-2-hydroxy-5-sulphonatophenyl]azo]-2,6-dihydroxyphenyl]azo]phenyl]azo]salicylate
Uniqueness
Disodium 5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)azo]-2,4-dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]salicylate is unique due to its specific combination of functional groups, which impart distinct photochemical and electronic properties. Its ability to form stable complexes with metal ions and undergo reversible photochemical reactions makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
83968-51-8 |
|---|---|
Fórmula molecular |
C25H14ClN7Na2O11S |
Peso molecular |
701.9 g/mol |
Nombre IUPAC |
disodium;5-[[5-[(3-chloro-2-hydroxy-5-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C25H16ClN7O11S.2Na/c26-16-8-14(45(42,43)44)9-17(22(16)35)30-31-19-10-18(29-28-12-3-6-20(34)15(7-12)25(38)39)23(36)21(24(19)37)32-27-11-1-4-13(5-2-11)33(40)41;;/h1-10,34-37H,(H,38,39)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
KBJHMDLUWPFTBA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O)N=NC4=CC(=C(C=C4)O)C(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


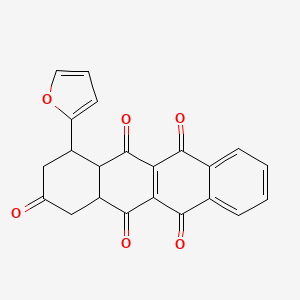
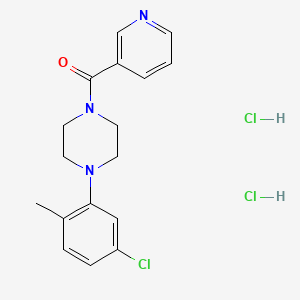
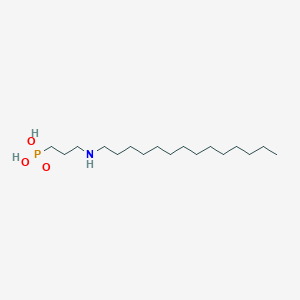
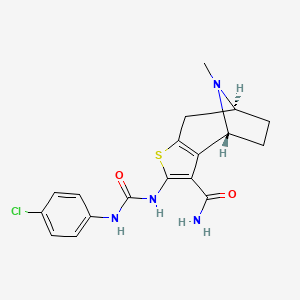

![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)

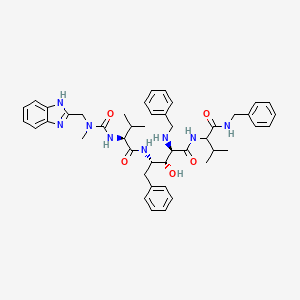
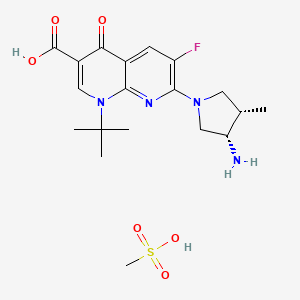
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
